molecular formula C5H9F2N B3215467 1-Cyclopropyl-2,2-difluoroethan-1-amine CAS No. 1160786-03-7

1-Cyclopropyl-2,2-difluoroethan-1-amine

Cat. No.: B3215467
CAS No.: 1160786-03-7
M. Wt: 121.13
InChI Key: WXSBBSYRLYANMA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,2-difluoroethan-1-amine (CAS 1160756-86-4, as hydrochloride) is a fluorinated amine with a cyclopropane ring and a difluoroethylamine backbone. Its molecular formula is C₅H₁₀ClF₂N (hydrochloride form), and it has a molecular weight of 157.59 g/mol . Structurally, the cyclopropyl group is attached to a carbon bearing two fluorine atoms and an amine group, as represented by the SMILES notation C1CC1C(C(F)F)N . This compound is utilized in pharmaceutical synthesis and life science research due to its stability in hydrochloride form and reactivity in cross-coupling reactions .

Properties

IUPAC Name

1-cyclopropyl-2,2-difluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)4(8)3-1-2-3/h3-5H,1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSBBSYRLYANMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,2-difluoroethan-1-amine can be synthesized through several methods, including:

  • Halogenation and Subsequent Reduction: Starting with cyclopropylamine, the compound can undergo halogenation to introduce fluorine atoms, followed by reduction to obtain the desired amine.

  • Nucleophilic Substitution: Using a suitable difluoroalkyl halide and a cyclopropylamine precursor, nucleophilic substitution reactions can be employed to synthesize the compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds, depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound, such as alcohols or amines.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

1-Cyclopropyl-2,2-difluoroethan-1-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems and processes.

  • Industry: It can be utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-cyclopropyl-2,2-difluoroethan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine (CAS 705243-06-7)

  • Molecular Formula : C₅H₈F₃N
  • Molecular Weight : 139.12 g/mol
  • Key Differences :
    • Contains three fluorine atoms on the ethyl carbon vs. two in the difluoro analog.
    • Higher electronegativity and steric hindrance due to the trifluoromethyl group.
    • Used in the synthesis of tyrosine kinase inhibitors (e.g., GLPG3667) via Buchwald-Hartwig cross-coupling .
  • Synthesis : Prepared from intermediates like 1-cyclopropyl-2,2,2-trifluoroethan-1-ol (CAS 1993-77-7) under copper-catalyzed coupling conditions .

1-(Difluoromethyl)cyclopropan-1-amine (CAS 1314398-34-9)

  • Molecular Formula : C₄H₇F₂N
  • Molecular Weight : 107.10 g/mol
  • Key Differences: Difluoromethyl group is directly attached to the cyclopropane ring. Smaller molecular size and altered spatial arrangement compared to the difluoroethylamine derivative. Potential intermediate for bioactive molecules requiring compact fluorinated motifs .

2-Cyclopropyl-2,2-difluoroethan-1-amine (CAS 1545157-75-2)

  • Molecular Formula : C₅H₉F₂N
  • Molecular Weight : 121.13 g/mol
  • Key Differences :
    • Cyclopropyl group is on the second carbon of the ethyl chain.
    • Altered amine positioning may affect hydrogen-bonding interactions in drug-receptor binding .

2-(2,2-Difluorocyclopropyl)ethan-1-amine Hydrochloride (CAS 2031258-87-2)

  • Molecular Formula : C₅H₁₀ClF₂N
  • Molecular Weight : 157.59 g/mol
  • Key Differences :
    • Difluorination occurs on the cyclopropane ring itself.
    • Ethylamine chain provides flexibility for conjugation in polymer or hybrid material synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
1-Cyclopropyl-2,2-difluoroethan-1-amine HCl 1160756-86-4 C₅H₁₀ClF₂N 157.59 Cyclopropyl + difluoroethylamine Pharmaceuticals, life sciences
1-Cyclopropyl-2,2,2-trifluoroethan-1-amine 705243-06-7 C₅H₈F₃N 139.12 Trifluoroethylamine group Kinase inhibitors
1-(Difluoromethyl)cyclopropan-1-amine 1314398-34-9 C₄H₇F₂N 107.10 Difluoromethyl-cyclopropane Bioactive intermediates
2-Cyclopropyl-2,2-difluoroethan-1-amine 1545157-75-2 C₅H₉F₂N 121.13 Cyclopropyl on second carbon Tailored receptor interactions
2-(2,2-Difluorocyclopropyl)ethan-1-amine HCl 2031258-87-2 C₅H₁₀ClF₂N 157.59 Difluorocyclopropane + ethylamine Polymer synthesis

Biological Activity

1-Cyclopropyl-2,2-difluoroethan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H9F2NC_5H_9F_2N and a molecular weight of approximately 121.13 g/mol. Its structure includes a cyclopropyl group and two fluorine atoms attached to an ethylamine backbone, which may influence its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been linked to several therapeutic areas, particularly in the development of inhibitors for various enzymes and receptors. Notably, compounds with similar structures have demonstrated:

  • Antifungal Activity : The cyclopropyl moiety is known for enhancing the antifungal properties of certain compounds.
  • Antibacterial Properties : Similar derivatives have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : The presence of difluoromethyl groups can enhance the potency of enzyme inhibitors, particularly in the context of β-secretase (BACE1) inhibitors for Alzheimer's disease .

Inhibition of BACE1

A study investigated the effects of cyclopropylamine-containing analogues on BACE1 activity. The introduction of a difluoromethyl group significantly improved BACE1 inhibition potency. For example, one compound exhibited an IC50 value in the low nanomolar range, indicating strong inhibitory potential .

Table 1: In Vitro Potency Data for Cyclopropylamine Analogues

CompoundStructure FeaturesIC50 (nM)Remarks
6aBasic analogue73.5Weak activity
6uCyclopropyl + difluoromethyl<10High potency
6rDifluoromethyl<20Improved selectivity

Cytotoxicity Studies

Research on related compounds suggests that this compound may enhance cytotoxicity in cancer therapies through mechanisms involving hypoxic conditions. For instance, bioreductive compounds have been shown to potentiate the effects of chemotherapeutic agents under hypoxic conditions, which is relevant for developing treatments targeting solid tumors .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Cyclopropyl Group : Utilizing cyclopropanation reactions.
  • Introduction of Difluoromethyl Group : Achieved through nucleophilic substitution methods.
  • Final Amine Formation : Completing the synthesis by reducing appropriate precursors.

Q & A

Basic: How can researchers optimize the synthesis of 1-Cyclopropyl-2,2-difluoroethan-1-amine to improve yield and purity?

Methodological Answer:
Synthesis optimization typically involves cyclopropanation of a fluorinated precursor followed by amine functionalization. Key steps include:

  • Solvent Selection : Use dichloromethane or toluene to enhance reaction efficiency, as these solvents stabilize intermediates and reduce side reactions .
  • Base Optimization : Sodium hydroxide or potassium carbonate facilitates deprotonation during amine introduction. Adjusting base stoichiometry (1.2–1.5 equivalents) minimizes byproducts like imines or nitriles .
  • Temperature Control : Maintain temperatures between 0–25°C during cyclopropanation to prevent ring-opening reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product with >95% purity. Monitor via TLC or HPLC .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify cyclopropane protons (δ 0.8–1.5 ppm) and amine protons (δ 1.8–2.5 ppm). Fluorine atoms deshield adjacent carbons, causing distinct splitting patterns .
    • ¹⁹F NMR : Confirm difluoro substitution (δ -110 to -120 ppm for CF₂ groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragments (e.g., loss of cyclopropane ring).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming cyclopropane strain and fluorine spatial orientation .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) and surface plasmon resonance (SPR) to validate target engagement .
  • Cell Model Variability : Test across primary cells vs. immortalized lines (e.g., HEK293 vs. neuronal cultures) to assess tissue-specific effects.
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values, ensuring consistency across replicates .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify outliers or assay-specific artifacts .

Advanced: What strategies enable enantioselective synthesis of this compound for chiral studies?

Methodological Answer:

  • Chiral Catalysts : Employ Jacobsen’s Co-salen catalysts for asymmetric cyclopropanation, achieving >90% enantiomeric excess (ee) .
  • Chiral HPLC : Separate racemic mixtures using a Chiralpak IA column (hexane/isopropanol, 90:10) to isolate (R)- and (S)-enantiomers .
  • Dynamic Kinetic Resolution : Combine lipase-catalyzed acyl transfer with in situ racemization to favor a single enantiomer .

Basic: How does the difluoroethyl group influence structure-activity relationships (SAR) in target binding?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine increases polarity, enhancing hydrogen bonding with receptor residues (e.g., Tyr⁴⁵² in kinase targets) .
  • Steric Effects : Compare with chloro/methoxy analogs via molecular docking (AutoDock Vina) to map steric tolerance in binding pockets .
  • Metabolic Stability : Replace CF₂ with CH₂ or CCl₂ and assess half-life in microsomal assays (e.g., human liver microsomes) .

Basic: What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

  • Oxidative Degradation : Store under argon at -20°C in amber vials. Add 0.1% BHT to inhibit radical formation .
  • Hygroscopicity : Use desiccants (e.g., silica gel packs) in storage containers. Monitor water content via Karl Fischer titration .
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; analyze degradation products (e.g., imines) via LC-MS .

Advanced: What mechanistic insights explain its selective binding to serotonin receptors?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with 5-HT₂A receptor (PDB: 6WGT) to identify key residues (e.g., Asp¹⁵⁵ salt bridge) .
  • Mutagenesis Studies : Clone receptor variants (e.g., D155A) and measure binding affinity via radioligand displacement assays ([³H]ketanserin) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine substitutions to quantify binding energy contributions .

Advanced: What are critical considerations for scaling up synthesis from mg to kg quantities?

Methodological Answer:

  • Exothermic Control : Use jacketed reactors with slow reagent addition (<0.5 mL/min) to manage heat during cyclopropanation .
  • Solvent Recovery : Implement distillation systems (e.g., rotary evaporators with cold traps) to recycle toluene (>85% recovery) .
  • Batch vs. Flow Chemistry : Evaluate continuous flow systems for amine introduction to reduce reaction time (2 h vs. 12 h batch) .

Advanced: How can computational modeling predict cyclopropane ring strain and fluorine effects?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate ring strain energy (B3LYP/6-31G*) and compare with non-cyclopropane analogs .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation between cyclopropane C-C bonds and fluorine lone pairs .
  • Solvent Modeling : Use COSMO-RS to predict solubility in DMSO/water mixtures, guiding formulation design .

Advanced: How do counterion choices (e.g., HCl vs. sulfate salts) impact solubility and stability?

Methodological Answer:

  • pH-Solubility Profiles : Titrate HCl or sulfate salts in buffered solutions (pH 1–7) to identify optimal solubility (e.g., HCl salt at pH 4.5) .
  • Hygroscopicity Testing : Compare mass gain of salts at 75% RH; sulfate salts often exhibit lower moisture uptake .
  • Thermal Stability : Perform DSC analysis to detect melting points and polymorph transitions (e.g., sulfate salt stability >150°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-2,2-difluoroethan-1-amine
Reactant of Route 2
1-Cyclopropyl-2,2-difluoroethan-1-amine

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